ABSCISIC ACID

Vue d'ensemble

Description

L'acide abscissique est une hormone végétale qui joue un rôle crucial dans divers processus de développement des plantes et réponses au stress. C'est un sesquiterpène, ce qui signifie qu'il s'agit d'un composé constitué de trois unités d'isoprène. L'acide abscissique est impliqué dans la dormance des graines, la régulation de la fermeture stomatique et la réponse aux stress environnementaux tels que la sécheresse, la salinité et le froid. Il a été identifié pour la première fois dans les années 1960 et a depuis été étudié de manière approfondie pour son rôle dans la physiologie des plantes .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l'acide abscissique implique plusieurs étapes, en commençant par le pyrophosphate de farnésyle, un précurseur commun dans la biosynthèse des terpénoïdes. Les étapes clés comprennent les réactions de cyclisation, d'oxydation et d'isomérisation. Une voie de synthèse courante implique l'utilisation d'une réaction de Diels-Alder suivie d'étapes d'oxydation et de réarrangement pour former le produit final .

Méthodes de Production Industrielle : La production industrielle de l'acide abscissique implique généralement une fermentation microbienne ou une synthèse chimique. La fermentation microbienne utilise des micro-organismes génétiquement modifiés pour produire de l'acide abscissique à partir de sucres simples. La synthèse chimique, d'autre part, implique plusieurs étapes de réactions organiques à partir de précurseurs facilement disponibles .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide abscissique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la conjugaison.

Réactifs et Conditions Courants:

Oxydation : L'acide abscissique peut être oxydé en acide phasique en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : La réduction de l'acide abscissique peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium.

Conjugaison : L'acide abscissique peut former des conjugués avec le glucose ou d'autres sucres par des réactions de glycosylation.

Principaux Produits :

Acide Phasique : Formé par l'oxydation de l'acide abscissique.

Acide Dihydrophasique : Formé par la réduction de l'acide phasique.

Ester Glucosyl d'Acide Abscissique : Formé par des réactions de glycosylation.

4. Applications de la Recherche Scientifique

L'acide abscissique a un large éventail d'applications dans la recherche scientifique :

Biologie Végétale : Il est largement utilisé pour étudier les réponses au stress des plantes, la dormance des graines et la régulation stomatique.

Agriculture : L'acide abscissique est utilisé pour améliorer la tolérance des cultures aux stress environnementaux tels que la sécheresse et la salinité.

Médecine : Des recherches sont en cours sur l'utilisation potentielle de l'acide abscissique dans le traitement de maladies telles que le diabète et l'inflammation.

Industrie : L'acide abscissique est utilisé dans la production de cultures résistantes au stress et dans la formulation de régulateurs de croissance des plantes .

5. Mécanisme d'Action

L'acide abscissique exerce ses effets en se liant à des récepteurs spécifiques dans les cellules végétales, connus sous le nom de récepteurs de résistance à la pyrabactine 1 (PYR1) ou de récepteurs de type résistance à la pyrabactine (PYL). Cette liaison déclenche une cascade de signalisation qui implique l'inhibition des protéines phosphatases 2C (PP2C) et l'activation de la protéine kinase 2 apparentée à la protéine non fermentable 1 (SnRK2). Cette voie de signalisation conduit à la régulation de l'expression génique et des réponses physiologiques telles que la fermeture stomatique et la dormance des graines .

Composés Similaires :

Gibberellines : Une autre classe d'hormones végétales impliquées dans la croissance et le développement.

Auxines : Hormones végétales qui régulent l'élongation et la division cellulaires.

Cytokinines : Hormones qui favorisent la division cellulaire et la croissance.

Unicité de l'Acide Abscissique : L'acide abscissique est unique dans son rôle d'hormone de stress. Contrairement aux gibberellines, aux auxines et aux cytokinines, qui favorisent principalement la croissance, l'acide abscissique est impliqué dans l'inhibition de la croissance et la promotion de la tolérance au stress. Il joue un rôle essentiel pour aider les plantes à survivre dans des conditions environnementales défavorables .

Applications De Recherche Scientifique

Drought Stress Management

Abscisic acid is widely recognized for its role in enhancing drought resistance in crops. Research indicates that ABA application can significantly mitigate the adverse effects of drought on plants, particularly during critical growth stages such as tillering and flowering.

- Case Study: Wheat Production

A study demonstrated that applying ABA at concentrations of 200 mg/L improved wheat grain output by enhancing physiological traits under drought conditions. The application led to increased transpiration rates and photosynthesis, which are vital for crop yield under water-limited scenarios .

| Application | Crop Type | ABA Concentration | Result |

|---|---|---|---|

| Foliar Spray | Wheat | 200 mg/L | Increased grain yield; improved drought resilience |

Fruit Development and Ripening

This compound plays a pivotal role in fruit maturation, influencing processes such as pigment synthesis and sugar accumulation.

- Case Study: Tomato Ripening

In tomatoes, ABA regulates the transition from immature to mature fruit by modulating gene expression related to ripening. This application enhances fruit quality and marketability by improving color and sweetness .

| Application | Crop Type | Result |

|---|---|---|

| Hormonal Treatment | Tomato | Enhanced ripening; improved color and sweetness |

Seed Dormancy and Germination

ABA is essential for maintaining seed dormancy, which is crucial for seed survival during unfavorable conditions.

- Case Study: Seed Germination in Arabidopsis

Research has shown that increased ABA levels can prolong seed dormancy, thereby aiding survival during drought conditions. This property is leveraged in breeding programs to develop hardier crop varieties .

| Application | Plant Type | Result |

|---|---|---|

| Genetic Manipulation | Arabidopsis | Extended seed dormancy; enhanced survival |

Salt Stress Tolerance

This compound has been found to enhance the tolerance of plants to salt stress by regulating cellular processes.

- Case Study: Red Algae Response to Salt Stress

A study revealed that ABA helps regulate cell viability in Cyanidioschyzon merolae, a unicellular red alga, under high salinity conditions. The hormone was shown to inhibit cell cycle progression, allowing the organism to adapt to extreme environments .

| Application | Organism Type | Result |

|---|---|---|

| Hormonal Treatment | Red Algae (Cyanidioschyzon merolae) | Enhanced salt tolerance; regulated cell viability |

Heavy Metal Stress Mitigation

ABA application can alleviate the toxic effects of heavy metals on plants.

- Case Study: Cadmium Stress in Plants

Exogenous ABA treatment was effective in reducing cadmium toxicity in various plant species, enhancing their growth and physiological responses under heavy metal stress .

| Application | Plant Type | Heavy Metal | Result |

|---|---|---|---|

| Foliar Spray | Various | Cadmium | Reduced toxicity; improved growth |

Medicinal Applications

Recent findings suggest potential biomedical applications of this compound in humans, particularly concerning metabolic disorders.

- Case Study: Type II Diabetes Management

Studies indicate that ABA may influence glucose metabolism by targeting peroxisome proliferator-activated receptor gamma (PPARγ), similar to some anti-diabetic medications. This opens avenues for further research into ABA's therapeutic potential .

| Application | Condition | Mechanism |

|---|---|---|

| Hormonal Treatment | Type II Diabetes | Modulation of PPARγ activity |

Mécanisme D'action

Abscisic acid exerts its effects by binding to specific receptors in plant cells, known as pyrabactin resistance 1 (PYR1) or pyrabactin resistance-like (PYL) receptors. This binding initiates a signaling cascade that involves the inhibition of protein phosphatases 2C (PP2C) and the activation of sucrose non-fermenting 1-related protein kinase 2 (SnRK2). This signaling pathway leads to the regulation of gene expression and physiological responses such as stomatal closure and seed dormancy .

Comparaison Avec Des Composés Similaires

Gibberellins: Another class of plant hormones involved in growth and development.

Auxins: Plant hormones that regulate cell elongation and division.

Cytokinins: Hormones that promote cell division and growth.

Uniqueness of Abscisic Acid: this compound is unique in its role as a stress hormone. Unlike gibberellins, auxins, and cytokinins, which primarily promote growth, this compound is involved in inhibiting growth and promoting stress tolerance. It plays a critical role in helping plants survive adverse environmental conditions .

Activité Biologique

Abscisic acid (ABA) is a crucial plant hormone that plays a significant role in regulating various physiological processes, particularly in response to environmental stressors. This article delves into the biological activities of ABA, its signaling pathways, and its effects on plant growth and development, supported by case studies and research findings.

Overview of this compound

ABA is a sesquiterpene that was first identified in the 1960s as a growth inhibitor. It is synthesized in response to various stresses, including drought, salinity, and pathogen attack. Its primary functions include:

- Regulating stomatal closure : This helps minimize water loss during drought conditions.

- Promoting seed dormancy : ABA inhibits germination under unfavorable conditions.

- Modulating stress responses : It activates stress-responsive genes and pathways.

ABA exerts its effects through complex signaling pathways involving various receptors and transcription factors. The primary signaling pathway involves:

- Perception : ABA is perceived by PYR/PYL/RCAR receptors.

- Signal Transduction : This activates downstream signaling cascades involving protein phosphatases and other regulatory proteins.

- Gene Expression : ABA modulates the expression of numerous genes involved in stress responses.

1. Stomatal Regulation

ABA is critical for stomatal closure during water stress. Studies have shown that ABA levels increase in response to drought, leading to stomatal closure and reduced transpiration rates. For instance, research on Pinus radiata demonstrated that elevated ABA levels facilitated stomatal closure under water stress conditions, enhancing drought tolerance .

2. Growth Regulation

ABA influences plant growth by affecting cell division and elongation. In a study involving P. frutescens, ABA treatment resulted in reduced membrane lipid peroxidation and improved biomass accumulation under selenium stress, indicating its protective role against oxidative damage .

3. Seed Dormancy and Germination

ABA promotes seed dormancy by inhibiting germination under unfavorable conditions. It regulates the expression of genes associated with seed maturation and dormancy maintenance .

Table 1: Summary of Key Studies on ABA

Case Study: Drought Stress Response

A recent study investigated the effects of ABA on wheat under drought conditions. The application of ABA significantly improved several growth parameters:

- Plant Height : Increased by 24.25%

- Number of Fertile Tillers : Increased by 25.66%

- Grain Yield : Increased by 26.93%

These results underscore the potential of ABA as a tool for enhancing crop resilience to drought .

Propriétés

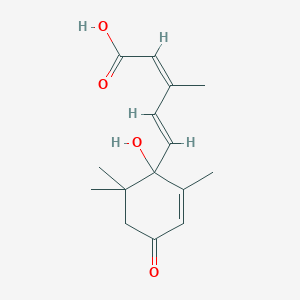

IUPAC Name |

(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDBLDQVAYHNE-LXGGSRJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)O)/C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1030604 | |

| Record name | (RS)-Abscisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1030604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14375-45-2, 21293-29-8 | |

| Record name | Abscisic acid, (+/-)-(2Z,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014375452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABSCISIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (RS)-Abscisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1030604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABSCISIC ACID, (±)-(2Z,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B18Y5RNGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the early observations that led to the discovery of dormin?

A: Researchers observed acidic inhibitors in plant extracts that correlated with promoting abscission and dormancy. [] In the 1960s, two separate research groups isolated and identified what we now know as abscisic acid (ABA). One group, studying cotton fruit abscission, named it "abscisin II." [, ] The other, working with sycamore leaves and bud dormancy, named it "dormin." [, ]

Q2: How did the name "this compound" become the accepted term for this compound?

A: In 1967, after confirming that "abscisin II" and "dormin" were chemically identical, the scientific community decided to adopt the name "this compound" (ABA). [, ] Interestingly, despite its name, ABA's role in abscission appears indirect, reflecting its influence on senescence and stress responses. []

Q3: What is the chemical structure of this compound (dormin)?

A: this compound (dormin) is a 15-carbon weak organic acid with the systematic name (2E,4Z)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid. []

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is 264.32 g/mol.

Q5: How does this compound (dormin) affect plant growth?

A: Initially identified as a growth inhibitor, this compound (dormin) plays a complex role in plant growth regulation. While it can inhibit growth at high concentrations, young tissues with naturally high ABA levels demonstrate its importance for normal cell expansion and growth. [] This is because ABA is crucial for regulating transpiration and establishing turgor pressure, processes essential for proper growth. []

Q6: How does this compound (dormin) influence seed dormancy and germination?

A: this compound (dormin) plays a key role in seed dormancy. Researchers found that dormant sycamore seeds and cotton fruit contained high levels of ABA. [, ] In peach seeds, dormancy termination correlated with the disappearance of this inhibitor. [] Furthermore, kinetin, a type of cytokinin, can reverse the inhibitory effect of ABA on seed germination, highlighting a potential interplay between these plant hormones. []

Q7: What role does this compound (dormin) play in a plant's response to environmental stress?

A: this compound (dormin) acts as a stress hormone in plants, helping them cope with various environmental challenges. It plays a crucial role in regulating stomatal closure, a critical response to drought stress. [] Additionally, ABA is involved in plant responses to salinity, cold temperatures, pathogen attack, and UV radiation. []

Q8: How does the structure of this compound (dormin) relate to its activity?

A: While the full scope of this compound's (dormin) structure-activity relationship is still being researched, some studies shed light on this aspect. For instance, the naturally occurring (+)-abscisic acid exhibits significantly higher growth-inhibitory activity compared to its synthetic, optically inactive (±)-abscisic acid counterpart. [] This highlights the importance of stereochemistry in ABA's biological activity.

Q9: What happens when the structure of this compound (dormin) is modified?

A: Modifications to the this compound (dormin) structure can significantly impact its activity. For example, the synthetic (±)-abscisic acid isomer showed a weaker inhibitory effect on lettuce seed germination compared to the naturally occurring form. [] This emphasizes that even small structural changes can influence the compound's potency and overall biological effects.

Q10: Are there any known alternatives or substitutes for this compound (dormin) in promoting plant stress tolerance?

A: While this compound (dormin) plays a central role in plant stress responses, other compounds and strategies can contribute to stress tolerance. For instance, researchers found that applying growth retardants like B9 and Amo 1618 to Acer negundo trees increased their hardiness under long photoperiods. [] Amo 1618 is known to interfere with gibberellin synthesis, suggesting that manipulating other plant hormone pathways could offer alternative approaches to enhancing stress tolerance. []

Q11: What are some essential tools and resources for conducting research on this compound (dormin)?

A11: Research on this compound (dormin) benefits from a range of tools and resources, including:

- Plant cell culture bioassays: These bioassays are vital for studying the effects of ABA and related compounds on plant growth and development under controlled conditions. []

- Gas chromatography: This technique allows researchers to quantify endogenous ethylene levels, enabling the study of its interaction with ABA in regulating plant processes. []

- Optical rotatory dispersion (ORD) spectroscopy: This method was instrumental in identifying and quantifying the naturally occurring, optically active (+)-abscisic acid in plant extracts. []

- Chromatographic techniques (e.g., thin-layer chromatography): These methods are crucial for separating and purifying ABA from plant extracts, facilitating its identification and further analysis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.